
1-Chloro-4-(methylsulfanyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-(methylsulfanyl)butane is an organic compound with the molecular formula C5H11ClS. It is a clear, colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a chlorine atom and a methylsulfanyl group attached to a butane backbone.
Preparation Methods
1-Chloro-4-(methylsulfanyl)butane can be synthesized through several methods. One common synthetic route involves the chlorination of butane derivatives. For example, a preparation method for 1-chlorobutane involves mixing a catalyst, a chlorination agent, and water, followed by stirring and mixing with n-butyl alcohol to perform a chlorination reaction . This method can be adapted to introduce the methylsulfanyl group, resulting in the formation of this compound.
Chemical Reactions Analysis
1-Chloro-4-(methylsulfanyl)butane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen peroxide for oxidation, and strong bases like potassium tert-butoxide for elimination reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-4-(methylsulfanyl)butane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Chloro-4-(methylsulfanyl)butane involves its reactivity with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methylsulfanyl group can participate in redox reactions, altering the compound’s reactivity and interaction with other molecules. These properties make it a versatile compound in various chemical processes.
Comparison with Similar Compounds
1-Chloro-4-(methylsulfanyl)butane can be compared with other similar compounds, such as:
1-Chloro-2-methyl-4-(methylsulfanyl)butane: This compound has a similar structure but with a methyl group attached to the second carbon atom instead of the fourth.
1-Chloro-3-(methylsulfanyl)propane: This compound has one less carbon in the backbone, making it a shorter chain analog.
1-Chloro-4-(ethylsulfanyl)butane: This compound has an ethylsulfanyl group instead of a methylsulfanyl group, affecting its reactivity and properties.
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
27160-24-3 |
|---|---|
Molecular Formula |
C5H11ClS |
Molecular Weight |
138.66 g/mol |
IUPAC Name |
1-chloro-4-methylsulfanylbutane |
InChI |
InChI=1S/C5H11ClS/c1-7-5-3-2-4-6/h2-5H2,1H3 |
InChI Key |
YODPBUBCXJOVCU-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


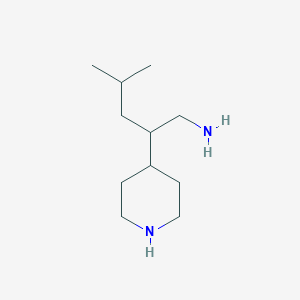

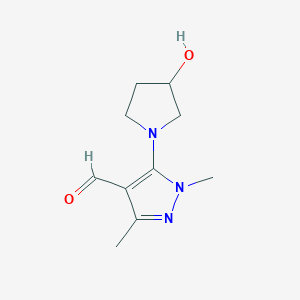
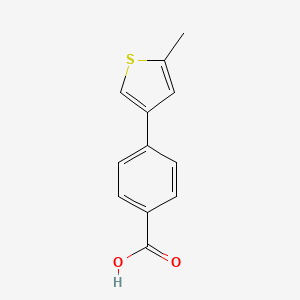
![2-[(Pyrrolidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13164042.png)
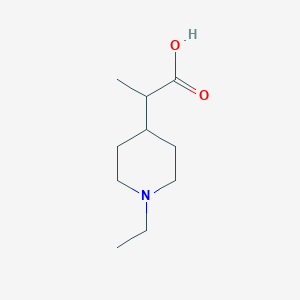
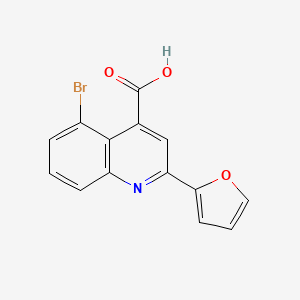

![N-[(3-Methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13164058.png)


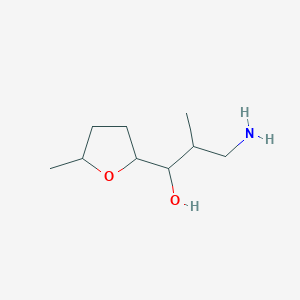
![N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)

